molecular formula C7H7Cl2NO B1297793 O-(2,4-Dichlorobenzyl)hydroxylamine CAS No. 52370-40-8

O-(2,4-Dichlorobenzyl)hydroxylamine

Cat. No. B1297793
CAS RN: 52370-40-8
M. Wt: 192.04 g/mol
InChI Key: RWUMUUIIAOFEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C7H8Cl3NO . It is a solid substance and has a molecular weight of 228.5 .


Synthesis Analysis

The synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine and similar compounds has been explored in various studies. For instance, O-benzoylhydroxylamines have been used as an electrophilic aminating agent for transition metal-catalyzed C–N bond-forming reactions . Another study reported the use of O-alkylhydroxylamines as mechanism-based inhibitors of Indoleamine 2,3-Dioxygenase-1 .


Molecular Structure Analysis

The molecular structure of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is represented by the linear formula C7H8Cl3NO . The average mass is 228.503 Da, and the monoisotopic mass is 226.967148 Da .


Physical And Chemical Properties Analysis

O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is a solid substance . It has a molecular weight of 228.5 and is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Electrochemical Analysis

Hydroxylamine derivatives, such as “O-(2,4-Dichlorobenzyl)hydroxylamine”, are used in electrochemical analysis . They are used to modify surfaces of electrodes for the determination of hydroxylamine in water samples . This is significant for industrial, environmental, and public health importance .

Short-Chain Fatty Acids Analysis

“O-(2,4-Dichlorobenzyl)hydroxylamine” is used as a derivatization reagent in the analysis of short-chain fatty acids (SCFAs) using liquid chromatography–tandem mass spectrometry (LC–MS/MS) . SCFAs are metabolites derived from gut microbiota and implicated in host homeostasis .

Safety and Hazards

The safety information for O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Future Directions

The use of O-benzoylhydroxylamines in transition metal-catalyzed C–N bond formation reactions has been highlighted in recent research . This suggests potential future directions for the use of O-(2,4-Dichlorobenzyl)hydroxylamine in similar reactions. Another study reported the use of O-alkylhydroxylamines as mechanism-based inhibitors of Indoleamine 2,3-Dioxygenase-1 , indicating another potential area of future research.

Mechanism of Action

Mode of Action

The exact mode of action of O-(2,4-Dichlorobenzyl)hydroxylamine is currently unknown . They can also form oximes with aldehydes and ketones, which may have implications for their biological activity.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .

properties

IUPAC Name

O-[(2,4-dichlorophenyl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUMUUIIAOFEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332826
Record name O-(2,4-Dichlorobenzyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(2,4-Dichlorobenzyl)hydroxylamine

CAS RN

52370-40-8
Record name O-(2,4-Dichlorobenzyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(2,4-Dichlorobenzyl)hydroxylamine
Reactant of Route 2
O-(2,4-Dichlorobenzyl)hydroxylamine
Reactant of Route 3
O-(2,4-Dichlorobenzyl)hydroxylamine
Reactant of Route 4
O-(2,4-Dichlorobenzyl)hydroxylamine
Reactant of Route 5
O-(2,4-Dichlorobenzyl)hydroxylamine
Reactant of Route 6
O-(2,4-Dichlorobenzyl)hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.